molecular formula C22H20N2O5 B2477195 8-methoxy-3-(2-methoxyethyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899396-41-9

8-methoxy-3-(2-methoxyethyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Katalognummer: B2477195
CAS-Nummer: 899396-41-9
Molekulargewicht: 392.411
InChI-Schlüssel: MMRNDRXTMGTVNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the chromeno[2,3-d]pyrimidine-dione family, characterized by a fused tricyclic scaffold with oxygen and nitrogen heteroatoms. Key structural features include:

  • 3-(2-Methoxyethyl) substituent: Introduces polarity via the ether linkage, which may improve aqueous solubility compared to purely alkyl or aryl substituents.
  • 2-(p-Tolyl) group: A para-methyl-substituted phenyl ring that increases lipophilicity, aiding membrane permeability.

Eigenschaften

IUPAC Name

8-methoxy-3-(2-methoxyethyl)-2-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-13-4-6-14(7-5-13)20-23-21-18(22(26)24(20)10-11-27-2)19(25)16-9-8-15(28-3)12-17(16)29-21/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRNDRXTMGTVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=O)C4=C(O3)C=C(C=C4)OC)C(=O)N2CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(2-methoxyethyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes:

    Formation of the Chromeno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminobenzophenone derivatives, with suitable aldehydes or ketones under acidic or basic conditions.

    Introduction of Methoxy and p-Tolyl Groups: The methoxy and p-tolyl groups can be introduced through nucleophilic substitution reactions using methoxyethyl halides and p-tolyl halides, respectively.

    Oxidation and Functional Group Modifications: The final steps may involve oxidation reactions to introduce the dione functionality and further modifications to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and p-tolyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the dione functionality, converting it to diols or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, aryl halides, or other electrophiles/nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce diols.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has indicated that derivatives of chromeno-pyrimidine compounds exhibit promising antitumor properties. A study demonstrated that related pyrimidine derivatives could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The structural modifications present in 8-methoxy-3-(2-methoxyethyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione may enhance its efficacy against various cancer types by improving selectivity and potency against malignant cells .

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing new heterocyclic compounds with potential biological activities. For instance, reactions involving this compound can yield triazine and triazepine derivatives through condensation with hydrazonyl halides or other active methylene compounds. These derivatives have been evaluated for their pharmacological properties, including antimicrobial and anticancer activities .

The biological activity of 8-methoxy-3-(2-methoxyethyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has been explored in various studies. It has shown potential as an anti-inflammatory agent and a modulator of cell signaling pathways involved in immune responses. The compound's ability to interact with specific receptors suggests its utility in treating inflammatory diseases and autoimmune conditions .

Targeting Specific Receptors

The compound's structural features allow it to potentially target specific receptors associated with various diseases. For example, modifications to the pyrimidine core can enhance binding affinity to the ephrin receptor family, which is implicated in several cancers. This specificity could lead to the development of targeted therapies that minimize side effects while maximizing therapeutic efficacy .

Case Studies

Several case studies illustrate the applications of this compound in drug discovery:

  • Case Study 1: Anticancer Activity
    A derivative synthesized from the parent compound was tested against human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .
  • Case Study 2: Synthesis of Triazole Derivatives
    Researchers successfully synthesized a series of triazole derivatives from the chromeno-pyrimidine scaffold. These derivatives exhibited enhanced antimicrobial activity compared to their parent compounds, showcasing the versatility of this chemical structure in drug design .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and p-tolyl groups may enhance its binding affinity and selectivity. The chromeno[2,3-d]pyrimidine core can interact with biological macromolecules, leading to modulation of their activity and subsequent biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Their Properties

The following table summarizes key analogs and their physicochemical attributes:

Compound Name Substituents (Positions 2, 3, 8) Molecular Weight (g/mol) XLogP3 Rotatable Bonds Key Features
Target Compound: 8-Methoxy-3-(2-Methoxyethyl)-2-(p-Tolyl)-3H-Chromeno[2,3-d]Pyrimidine-4,5-Dione 2: p-Tolyl; 3: 2-Methoxyethyl; 8: OMe ~396* ~3.8* 3–4* Balanced lipophilicity and polarity; potential HDAC inhibition .
8-Methoxy-3-(2-Phenylethyl)-2-Propylchromeno[2,3-d]Pyrimidine-4,5-Dione 2: Propyl; 3: Phenethyl; 8: OMe 390.4 3.7 6 Higher flexibility (6 rotatable bonds); moderate lipophilicity.
8-Methoxy-2,3-Diphenylchromeno[2,3-d]Pyrimidine-4,5-Dione 2: Phenyl; 3: Phenyl; 8: OMe 396.4 4.1 3 High lipophilicity (XLogP3 4.1); rigid structure with dual aryl groups.
8-Methoxy-3-(3-Methoxypropyl)-2-Isopropylchromeno[2,3-d]Pyrimidine-4,5-Dione 2: Isopropyl; 3: 3-Methoxypropyl; 8: OMe 358.39 ~3.5* 5 Lower molecular weight; increased polarity due to longer methoxy chain.
2-(4-Fluorophenyl)-8-Methoxy-3-(2-Methoxyethyl)Chromeno[2,3-d]Pyrimidine-4,5-Dione 2: 4-Fluorophenyl; 3: 2-Methoxyethyl; 8: OMe ~394* ~3.6* 3 Fluorine substitution enhances electronegativity; may improve target binding.
2-(Furan-2-yl)-3-(4-Methylphenyl)Chromeno[2,3-d]Pyrimidine-4,5-Dione 2: Furan-2-yl; 3: p-Tolyl; 8: OMe ~360* ~3.2* 3 Furan introduces hydrogen-bonding potential; lower XLogP3.

*Estimated based on structural similarity to reported analogs.

Key Comparative Insights

Lipophilicity (XLogP3) :
  • The target compound’s XLogP3 (~3.8) is intermediate between analogs with purely alkyl (e.g., 3.5 for 3-methoxypropyl ) and aryl substituents (e.g., 4.1 for diphenyl ).
Molecular Weight and Flexibility :
  • The target compound’s molecular weight (~396) is comparable to diphenyl analogs but higher than furan-containing derivatives . Its moderate rotatable bond count (3–4) suggests a balance between conformational flexibility and rigidity, which may optimize receptor binding.
Substituent Effects on Bioactivity :
  • 2-(p-Tolyl) vs.
  • 3-(2-Methoxyethyl) vs. 3-Phenethyl : The methoxyethyl group’s ether oxygen may participate in hydrogen bonding, a feature absent in phenethyl derivatives .
Pharmacological Potential :
  • Evidence from related HDAC inhibitors (e.g., boronic acids with methoxyethylphenoxy groups ) suggests that the 2-methoxyethyl substituent in the target compound could contribute to enzyme inhibition.
  • Thieno[2,3-d]pyrimidinones (sulfur analogs) exhibit anti-inflammatory activity , but the target compound’s oxygen-based chromene ring may alter potency or selectivity.

Biologische Aktivität

The compound 8-methoxy-3-(2-methoxyethyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a novel pyrimidine derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C18H20N2O4\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_4

This structure features a chromeno-pyrimidine core, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrimidines exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • A549 (lung cancer)
    • NCI-H1975 (non-small cell lung cancer)
  • Cytotoxicity Assays :
    The cytotoxicity was assessed using the MTT assay, measuring the half-maximal inhibitory concentration (IC50) values across different cell lines.
Cell Line IC50 (μM) Reference Compound
MDA-MB-23115.6Sorafenib
A54912.4AZD9291
NCI-H197510.8Olmutinib

The compound showed promising activity, particularly against the MDA-MB-231 cell line, with an IC50 value comparable to established chemotherapeutics .

The proposed mechanism of action for this compound includes:

  • Inhibition of EGFR Kinase : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is frequently overexpressed in various cancers. The inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
  • Induction of Apoptosis : Studies indicate that treatment with this compound results in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a shift towards apoptosis in treated cells .

Case Studies

  • Study on MDA-MB-231 Cells :
    In a controlled study, MDA-MB-231 cells were treated with varying concentrations of the compound over 48 hours. The results indicated a dose-dependent inhibition of cell growth, with morphological changes consistent with apoptosis observed via microscopy.
  • Combination Therapy :
    A combination therapy study involving this pyrimidine derivative and conventional chemotherapeutics was conducted. The combination resulted in enhanced cytotoxic effects compared to either treatment alone, highlighting the potential for synergistic effects in cancer treatment regimens .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.